molecular formula C38H45NO4 B15289826 (2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

(2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

Cat. No.: B15289826
M. Wt: 579.8 g/mol
InChI Key: DZPAABGOOAWABR-CDBYGCFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is a complex organic compound with a unique structure characterized by multiple phenylmethoxy groups attached to a piperidine ring

Preparation Methods

The synthesis of (2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced through nucleophilic substitution reactions using phenylmethanol derivatives.

    Butyl Group Addition: The butyl group is added via an alkylation reaction using butyl halides under basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy groups with other functional groups, depending on the reagents used.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various nucleophiles depending on the desired substitution

Scientific Research Applications

(2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

(2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine can be compared with other similar compounds, such as:

    (2S,3R,4R,5S)-1-butyl-3,4,5-tris(methoxy)-2-(methoxymethyl)piperidine: This compound has methoxy groups instead of phenylmethoxy groups, leading to different chemical and biological properties.

    (2S,3R,4R,5S)-1-butyl-3,4,5-tris(ethoxy)-2-(ethoxymethyl)piperidine:

The uniqueness of this compound lies in its specific arrangement of phenylmethoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C38H45NO4

Molecular Weight

579.8 g/mol

IUPAC Name

(2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

InChI

InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36-,37+,38+/m0/s1

InChI Key

DZPAABGOOAWABR-CDBYGCFJSA-N

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.